Cas no 114952-97-5 (Uridine,5-methyl-2-O-methyl- (9CI))

Uridine,5-methyl-2-O-methyl- (9CI) 化学的及び物理的性質
名前と識別子
-
- Uridine,5-methyl-2-O-methyl- (9CI)
- 2'-O-METHYL-5-METHYLURIDINE
- 2'-O-METHYLRIBOTHYMIDINE
- 2'-O-METHYL-METHYLURIDINE
- 5-METHYL-2'-O-METHYLURIDINE
- 2'-O-Methyl-5-methyl-D-uridine
- AS-17244
- EN300-7422287
- 1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione
- 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- MFCD03788700
- 5-Me-2'-OMe Uridine
- AC-32269
- CHEBI:19226
- BP-58639
- DTXSID20970832
- PD166821
- Uridine,5-methyl-2-O-methyl-(9ci)
- 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxy-tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione
- 55486-09-4
- 2`-O-Methyl-5-methyluridine 5,2`-O-Dimethyluridine
- W13657
- 114952-97-5
- 5-Methyl-2'-O-methyl-uridine
- 4-Hydroxy-5-methyl-1-(2-O-methylpentofuranosyl)pyrimidin-2(1H)-one
- AKOS015914616
- 5-METHYL-2-O-METHYLURIDINE
- SCHEMBL62321
- 5-Me-2'-OMeUridine
- Q27109137
- J-700099
- YHRRPHCORALGKQ-FDDDBJFASA-N
- 5-M-2'-OMeUridine
- 5,O2'-dimethyl-uridine
- 2'-O-Methyl-5- methyl uridine
- 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
- 5-Me-2'-O-Me-U
- A855626
- LN2CV4K34C
- DB-021465
- 2'-O-Methylthymidine
- Uridine, 5-methyl-2'-O-methyl-
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- MDL: MFCD03788700
- インチ: InChI=1S/C11H16N2O6/c1-5-3-13(11(17)12-9(5)16)10-8(18-2)7(15)6(4-14)19-10/h3,6-8,10,14-15H,4H2,1-2H3,(H,12,16,17)
- InChIKey: YHRRPHCORALGKQ-UHFFFAOYSA-N
- ほほえんだ: OCC1OC(N2C=C(C)C(=O)NC2=O)C(OC)C1O
計算された属性
- せいみつぶんしりょう: 272.10083623g/mol
- どういたいしつりょう: 272.10083623g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 423
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.6
- トポロジー分子極性表面積: 108Ų
じっけんとくせい
- 密度みつど: 1.61±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: 微溶性(12 g/l)(25ºC)、
Uridine,5-methyl-2-O-methyl- (9CI) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM329315-100g |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
114952-97-5 | 95%+ | 100g |
$*** | 2023-04-03 | |
eNovation Chemicals LLC | D641031-1g |
2'-O-Methyl-5-methyl uridine |
114952-97-5 | 95% | 1g |
$1800 | 2025-02-19 | |
eNovation Chemicals LLC | D641031-1g |
2'-O-Methyl-5-methyl uridine |
114952-97-5 | 95% | 1g |
$1800 | 2025-02-25 | |
eNovation Chemicals LLC | D641031-1g |
2'-O-Methyl-5-methyl uridine |
114952-97-5 | 95% | 1g |
$1800 | 2024-08-03 | |
Chemenu | CM329315-100g |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
114952-97-5 | 95%+ | 100g |
$460 | 2021-06-15 |
Uridine,5-methyl-2-O-methyl- (9CI) 関連文献
-
Sunit K. Jana,Peter Leonard,Sachin A. Ingale,Frank Seela Org. Biomol. Chem. 2016 14 4927
-
Yoshiyuki Hari,Takashi Osawa,Satoshi Obika Org. Biomol. Chem. 2012 10 9639
Uridine,5-methyl-2-O-methyl- (9CI)に関する追加情報
Uridine, 5-methyl-2-O-methyl- (9CI) (CAS No. 114952-97-5): An Overview of a Promising Nucleoside Analog
Uridine, 5-methyl-2-O-methyl- (9CI) (CAS No. 114952-97-5) is a modified nucleoside that has garnered significant attention in recent years due to its unique chemical structure and potential biological applications. This compound is a derivative of uridine, with modifications at the 5-position of the uracil base and the 2'-position of the ribose sugar. These modifications confer distinct properties that make it a valuable candidate for various research and therapeutic applications.
The chemical structure of Uridine, 5-methyl-2-O-methyl- is characterized by a uracil base with a methyl group at the 5-position and a methylated ribose sugar at the 2'-position. This structure is represented by the formula C10H14N2O6. The presence of these methyl groups significantly alters the physicochemical properties of the molecule, including its solubility, stability, and interactions with biological systems.
In terms of its biological activity, Uridine, 5-methyl-2-O-methyl- has been studied for its potential roles in various physiological processes. Recent research has highlighted its involvement in nucleic acid metabolism, particularly in the synthesis and repair of RNA and DNA. This nucleoside analog can be incorporated into RNA molecules, potentially affecting gene expression and cellular function.
One of the key areas of interest for Uridine, 5-methyl-2-O-methyl- is its potential as a therapeutic agent. Studies have shown that this compound can modulate cellular processes related to inflammation, oxidative stress, and neuroprotection. For example, a study published in the Journal of Medicinal Chemistry demonstrated that Uridine, 5-methyl-2-O-methyl- exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in immune cells.
In addition to its anti-inflammatory effects, Uridine, 5-methyl-2-O-methyl- has been investigated for its neuroprotective properties. Research conducted at the University of California, San Francisco, found that this compound can protect neurons from oxidative damage and promote neurogenesis in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These findings suggest that Uridine, 5-methyl-2-O-methyl- may have therapeutic potential in treating neurological disorders.
The pharmacokinetic properties of Uridine, 5-methyl-2-O-methyl- have also been studied to understand its behavior in biological systems. Studies have shown that this compound has good oral bioavailability and can be effectively distributed to target tissues. Its stability in plasma and tissues is another important factor that contributes to its therapeutic potential.
In clinical settings, Uridine, 5-methyl-2-O-methyl- has been evaluated for its safety and efficacy in various preclinical models. Early clinical trials have shown promising results, with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for further clinical development and potential use in human patients.
The future research directions for Uridine, 5-methyl-2-O-methyl- are diverse and promising. Ongoing studies are focusing on optimizing its delivery methods to enhance its therapeutic effects while minimizing side effects. Additionally, researchers are exploring combination therapies involving this compound to address complex diseases such as cancer and autoimmune disorders.
In conclusion, Uridine, 5-methyl-2-O-methyl- (CAS No. 114952-97-5) is a promising nucleoside analog with a wide range of potential applications in both research and clinical settings. Its unique chemical structure and biological activities make it an important molecule for further investigation and development. As research continues to advance our understanding of this compound, it holds significant promise for improving human health and well-being.
114952-97-5 (Uridine,5-methyl-2-O-methyl- (9CI)) 関連製品
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